molecular formula C18H20O3 B1265342 (-)-Larreatricin

(-)-Larreatricin

Cat. No.: B1265342
M. Wt: 284.3 g/mol
InChI Key: PIBJADPEZQHMQS-CMKMFDCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Larreatricin is a lignan secondary metabolite identified in the creosote bush ( Larrea tridentata ) . It is a key biosynthetic precursor in the plant's pathway to forming other well-studied lignans, such as nordihydroguaiaretic acid (NDGA) . The compound is notable for its specific stereochemistry; research has shown that the enzyme (+)-larreatricin hydroxylase from Larrea tridentata is enantio-specific and does not use the (-)-antipode as a substrate, highlighting the biochemical significance of its distinct three-dimensional structure . Lignans from the creosote bush, as a class, have demonstrated potent biological activities in scientific studies. Extracts of Larrea tridentata have shown significant antiparasitic activity against pathogens including Giardia lamblia , Entamoeba histolytica , and Naegleria fowleri . While specific mechanistic studies on this compound are limited in the available literature, related lignans are known to exhibit a range of mechanisms, such as interfering with cellular enzymes and inducing apoptosis in certain cell lines . This makes this compound a compound of interest for fundamental research in parasitology, natural product biosynthesis, and the exploration of novel bioactive phytochemicals. This product is provided for chemical and biological research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

4-[(2S,3R,4S,5S)-5-(4-hydroxyphenyl)-3,4-dimethyloxolan-2-yl]phenol

InChI

InChI=1S/C18H20O3/c1-11-12(2)18(14-5-9-16(20)10-6-14)21-17(11)13-3-7-15(19)8-4-13/h3-12,17-20H,1-2H3/t11-,12+,17-,18-/m0/s1

InChI Key

PIBJADPEZQHMQS-CMKMFDCUSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](O[C@@H]1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C

Canonical SMILES

CC1C(C(OC1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C

Origin of Product

United States

Origin and Ethnobotanical Context of Larreatricin

Natural Occurrence and Distribution of Larreatricin-Producing Botanical Species

(-)-Larreatricin is a naturally occurring phytochemical found within the resinous tissues of certain plant species adapted to desert climates. These plants have evolved to produce a complex array of secondary metabolites, including lignans (B1203133) and flavonoids, to protect themselves from harsh environmental conditions, such as intense UV radiation, water scarcity, and herbivory.

The principal botanical source of this compound is the creosote (B1164894) bush, scientifically known as Larrea tridentata. This hardy, evergreen shrub is a dominant and ecologically significant plant in the desert ecosystems of North America. The leaves and stems of Larrea tridentata are coated with a resin that can constitute up to 50% of the leaf's dry weight. This resin is a rich reservoir of various chemical compounds, with lignans being a major component. Among these lignans is this compound, which has been isolated and characterized from the plant's resinous exudate. nih.govmedicinacomplementar.com.brpnas.org The creosote bush's distinctive and pungent odor, especially after rainfall, is due to the volatile compounds present in this resin. ethnoherbalist.com

Compound ClassSpecific Compounds Identified in Larrea tridentata
LignansThis compound, Nordihydroguaiaretic acid (NDGA), 4-epi-larreatricin, 3′-demethoxy-6-O-demethylisoguaiacin
Flavonoids5,4′-dihydroxy-3,7,8,3-tetramethoxyflavone, 5,4′-dihydroxy-3,7,8-trimethoxyflavone, 5,4′-dihydroxy-7-methoxyflavone, 5,8,4′-trihydroxy-3,7-dimethoxyflavone
Triterpene GlycosidesVarious newly identified compounds
Lignan (B3055560) GlycosidesLarrealignans
Table 1: Major classes of phytochemicals isolated from Larrea tridentata. nih.gov

Larrea tridentata is a prominent species in the Mojave, Sonoran, and Chihuahuan Deserts. Its geographical range extends across the southwestern United States, including southeastern California, Arizona, southern Nevada, southwestern Utah, New Mexico, and Texas. southwestdesertflora.comwikipedia.org It is also widely distributed in the northern states of Mexico, such as Chihuahua, Sonora, Coahuila, and Durango. wikipedia.orgopuntiads.com

This plant species is exceptionally well-adapted to arid environments, thriving in dry, well-drained soils on desert plains, mesas, and alluvial fans. southwestdesertflora.com It can tolerate extreme temperatures and prolonged periods of drought. One of its remarkable ecological features is its ability to form clonal colonies, with some individuals, like the "King Clone" in the Mojave Desert, estimated to be thousands of years old. arizona.edu The creosote bush also plays a vital role as a "nurse plant" in its ecosystem, providing shelter and a more favorable microenvironment for the germination and growth of other plant species, including young cacti. btarboretum.org

DesertGeographical Location
Mojave DesertSoutheastern California, Southern Nevada, Southwestern Utah, Northwestern Arizona
Sonoran DesertArizona, Southeastern California, Northern Mexico (Sonora, Baja California)
Chihuahuan DesertWest Texas, Southern New Mexico, Southeastern Arizona, Northern Mexico (Chihuahua, Coahuila, Durango)
Table 2: Major desert regions where Larrea tridentata is a dominant species. southwestdesertflora.comwikipedia.orgopuntiads.com

Ethnobotanical Significance of Larreatricin-Rich Botanical Sources

The historical and cultural importance of Larrea tridentata among indigenous communities provides the foundational context for the scientific investigation of its chemical constituents, including this compound. Ethnobotany, the study of the relationship between people and plants, has been instrumental in identifying plants with significant biological activity.

Native American tribes of the southwestern United States and northern Mexico have a long and rich history of using Larrea tridentata for a multitude of medicinal purposes. southwestdesertflora.com It is often referred to as a "cure-all" in traditional indigenous medicine. ethnoherbalist.com The plant was and continues to be used to treat a wide array of ailments. nih.gov

For instance, the Coahuilla people used it for gastrointestinal issues and tuberculosis. wikipedia.orgbrit.org The Pima utilized a decoction of the leaves as an emetic and applied boiled leaves to wounds. wikipedia.orgarizona.edu The Tohono O'odham prepared it for stiff limbs, snake bites, and menstrual cramps. wikipedia.org Other documented traditional uses include the treatment of colds, fevers, skin infections, arthritis, and respiratory conditions. southwestdesertflora.combtarboretum.orgarizona.edu The leaves were often prepared as infusions (teas), decoctions, or poultices for both internal and external applications. ethnoherbalist.com Beyond its medicinal applications, the resin of the creosote bush was also used as an adhesive for mending pottery and attaching arrowheads. btarboretum.orgarizona.edu

Indigenous GroupTraditional Medicinal Uses of Larrea tridentata
CoahuillaGastrointestinal complaints, tuberculosis. wikipedia.orgbrit.org
DieguenoRheumatism, arthritis, orthopedic aid. southwestdesertflora.combrit.org
HualapaiCold remedy, disinfectant, respiratory aid. southwestdesertflora.combrit.org
PimaEmetic, poultices for wounds and sores, treatment for colds, fevers, ulcers, and kidney problems. wikipedia.orgarizona.edu
Tohono O'odhamStiff limbs, snake bites, menstrual cramps. wikipedia.org
Table 3: Selected traditional medicinal uses of Larrea tridentata by various Native American tribes.

The extensive and well-documented traditional use of Larrea tridentata is a prime example of how ethnobotanical knowledge can guide modern scientific research in the discovery of new bioactive compounds. The "ethnobotanical approach to drug discovery" posits that plants with a long history of medicinal use in traditional systems are more likely to yield compounds with therapeutic potential. nih.govacs.org This approach has proven to be a valuable strategy in natural product discovery. nih.govpatsnap.com

By studying the traditional uses of plants like the creosote bush, researchers can target their investigations towards species with a higher probability of containing biologically active molecules. The historical use of Larrea tridentata to treat infections and inflammatory conditions, for example, prompted scientific inquiry into its antimicrobial and anti-inflammatory properties, leading to the isolation and study of compounds like this compound and nordihydroguaiaretic acid. nih.govnih.gov This demonstrates a direct link between traditional knowledge and the discovery of specific phytochemicals with potential pharmacological applications.

Biosynthetic Pathways and Enzymatic Synthesis of Larreatricin

Elucidation of Larreatricin Biosynthetic Routes

The pathway to larreatricin is a branch of the broader phenylpropanoid pathway, which is responsible for producing a vast array of plant secondary metabolites, including lignins and other lignans (B1203133). dokumen.pub

A pivotal investigation into the biosynthesis of lignans in the creosote (B1164894) bush was conducted by Cho et al. (2003). nih.govpnas.org Their work, combining radiolabeled precursor experiments and metabolite analysis, proposed a biosynthetic scheme for the abundant 8-8' linked lignans found in this plant. nih.govfrontiersin.org The proposed pathway suggests that the initial coupling of precursors is followed by specific enzymatic modifications. pnas.orgpsu.edu

A central step in this proposed pathway is the aromatic ring hydroxylation of the larreatricin molecule. nih.govfrontiersin.org Specifically, after the formation of the larreatricin core structure, a key transformation is the hydroxylation at the 3' or 3 position to form 3'-hydroxylarreatricin or 3-hydroxylarreatricin. nih.govpnas.org This hydroxylation is not a random event but a controlled enzymatic step crucial for the downstream synthesis of other bioactive lignans like nordihydroguaiaretic acid (NDGA). pnas.orgfrontiersin.org

The biosynthesis of creosote bush lignans is believed to start from the phenylpropanoid pathway. dokumen.pub The precursor, E-p-anol, is thought to undergo regio-specific oxidative coupling to form the 8-8' linked furanolignan core. pnas.orgpsu.edu This coupling is distinct from random, non-enzymatic coupling, which would also produce 8-3' and 8-O-4' linked dimers. psu.edu The exclusive presence of 8-8' linked lignans in L. tridentata points to strict regiochemical control during this initial dimerization. psu.edu

This coupling process generates several diastereomers. Four key furanolignan intermediates have been isolated from L. tridentata:

Larreatricin pnas.orgpsu.edu

8'-epi-larreatricin pnas.orgpsu.edu

3,3'-Didemethoxyverrucosin pnas.orgpsu.edu

3,3'-Didemethoxynectandrin B pnas.orgpsu.edu

Among these, (+)-larreatricin is considered a central metabolic intermediate, as its stereochemistry at the C-8/C-8' positions matches that of the most abundant downstream lignans in the creosote bush. pnas.org In contrast, other diastereomers like 8'-epi-larreatricin appear to be channeled towards different end products, while others like 3,3'-didemethoxyverrucosin and 3,3'-didemethoxynectandrin B may not be metabolized further. pnas.org

Precursor/Intermediate Proposed Role in Biosynthesis Reference
E-p-anolInitial monomeric precursor for 8-8' coupling. pnas.org, psu.edu
(+)-LarreatricinCentral intermediate for the biosynthesis of major lignans like NDGA. pnas.org
(-)-LarreatricinEnantiomer not metabolized by Larreatricin 3'-Hydroxylase. pnas.org, nih.gov
8'-epi-LarreatricinIntermediate leading to hydroxylated end products like 3'-hydroxy-8'-epi-larreatricin. pnas.org
3,3'-DidemethoxyverrucosinDiastereomer that does not appear to be further metabolized. pnas.org
3,3'-Didemethoxynectandrin BDiastereomer that does not appear to be further metabolized. pnas.org
(+)-3'-HydroxylarreatricinThe primary product of (+)-larreatricin hydroxylation. pnas.org, wikipedia.org

Enzymatic Components Involved in Larreatricin Formation

The specificity of the biosynthetic pathway is maintained by a specialized set of enzymes, primarily oxidases that catalyze key hydroxylation and coupling reactions.

A key enzyme in this pathway, (+)-Larreatricin 3'-Hydroxylase (L3'H), has been purified and characterized. pnas.orgnih.gov It is an enantio-specific polyphenol oxidase (PPO) isolated from the creosote bush. pnas.orgwikipedia.org The enzyme, with a mass of approximately 43 kDa after post-translational processing, plays a crucial role in the biosynthesis of 8-8' linked lignans. pnas.orgnih.gov

L3'H catalyzes the enantio-specific conversion of (+)-larreatricin into (+)-3'-hydroxylarreatricin. pnas.orgnih.gov The hydroxylation occurs with a strong preference for the 3' position over the 3 position, with the two products formed in a ratio of about 7:1. pnas.org The enzyme's gene has been cloned, and it is classified under EC number 1.14.99.47. pnas.orgwikipedia.orgexpasy.org A remarkable feature of L3'H is its strict enantioselectivity; it does not use the (–)-larreatricin enantiomer as a substrate. pnas.orgnih.gov

Polyphenol oxidases (PPOs) are a widespread class of copper-containing enzymes in plants. nih.gov They are generally known for their role in the browning of damaged plant tissues, a defense response. nih.govnih.gov However, specific PPOs, like L3'H, have highly specialized roles in secondary metabolism. nih.govoup.com

PPOs typically exhibit two types of catalytic activity:

Tyrosinase activity (monophenol oxidase, EC 1.14.18.1): The hydroxylation of monophenols to o-diphenols. nih.govoup.com L3'H is a rare example of a PPO that primarily shows this specific monophenolase activity. researchgate.net

Catechol oxidase activity (EC 1.10.3.1): The oxidation of o-diphenols to highly reactive o-quinones. nih.govoup.com

While many PPOs are involved in defense, the characterization of L3'H provided definitive proof of a PPO's role in the biosynthesis of a specialized metabolite. nih.govoup.com In the broader context of lignan (B3055560) and lignin (B12514952) biosynthesis, various oxidases, including catechol oxidases and laccases, are involved in the oxidative coupling of monolignols. dokumen.pubacs.org However, L3'H stands out for its specific, enantio-selective hydroxylation of a pre-formed lignan intermediate rather than the initial coupling of monomers. pnas.org

Enzyme Class General Function in Lignan/Phenolic Biosynthesis Specific Example/Role in Larreatricin Pathway Reference
Polyphenol Oxidase (PPO) Copper-containing enzymes involved in oxidation of phenols. Can have specialized biosynthetic roles.(+)-Larreatricin 3'-Hydroxylase (L3'H) is a PPO that specifically hydroxylates (+)-larreatricin. nih.gov, oup.com, pnas.org
Tyrosinase (TYR) Catalyzes the hydroxylation of monophenols to o-diphenols (monophenolase activity).L3'H exhibits enantio-specific monophenolase activity on (+)-larreatricin. nih.gov, researchgate.net, frontiersin.org
Catechol Oxidase (CO) Catalyzes the oxidation of o-diphenols to o-quinones. Also implicated in lignification.L3'H is classified as a PPO/catechol oxidase, but its primary characterized role in this pathway is hydroxylation. nih.govacs.org, nih.gov

Stereochemical Control and Enantioselectivity in Biosynthesis

A defining feature of the this compound biosynthetic pathway is the high degree of stereochemical control. While the initial 8-8' coupling of E-p-anol may produce a mixture of diastereomers, subsequent enzymatic steps are highly selective. pnas.orgpsu.edu

Analysis of the lignans isolated from L. tridentata revealed that this compound and (-)-8'-epi-larreatricin are found in high enantiomeric excess (92% and 98%, respectively). psu.edu In contrast, 3,3'-didemethoxyverrucosin was found to be essentially racemic, and 3,3'-didemethoxynectandrin B was in its meso form. psu.edu This suggests that while the initial coupling may not be strictly stereoselective, the downstream processing of these intermediates is.

The most striking example of this control is the action of (+)-Larreatricin 3'-Hydroxylase. pnas.orgnih.gov The enzyme exclusively recognizes and hydroxylates the (+)-enantiomer of larreatricin. pnas.orgfrontiersin.orgnih.gov This enantio-specificity ensures that only (+)-3'-hydroxylarreatricin is formed, while the this compound enantiomer is left unreacted. pnas.orgresearchgate.net This discovery was significant as it provided clear insight into the physiological roles of PPOs beyond defense and demonstrated a mechanism for establishing enantiomeric purity in a metabolic pathway. pnas.org This divergent enzymatic recognition is a key mechanism for controlling the flow of intermediates through the complex network of lignan biosynthesis. nih.gov

Enzymatic Enantioselective Recognition Mechanisms

The stereochemical outcome of lignan biosynthesis is largely determined by a class of non-catalytic proteins known as dirigent proteins (DIRs). wikipedia.orgnih.gov These proteins work in conjunction with oxidative enzymes, such as laccases or peroxidases, to control the coupling of monolignol radicals. nih.govresearchgate.net While the oxidative enzymes generate the reactive radical intermediates, they lack the ability to control the stereochemistry of the resulting dimer, leading to a racemic mixture of products when acting alone. nih.govresearchgate.net

The crucial role of DIRs is to capture and orient two monolignol radicals in a specific conformation within their binding sites, thereby dictating the formation of a single stereoisomer. nih.govnih.gov In the case of furofuran lignans, DIRs can direct the coupling of two coniferyl alcohol radicals to form either (+)-pinoresinol or (-)-pinoresinol, depending on the specific DIR present in the plant species. oup.comwikipedia.org This enantioselective recognition is fundamental to the biosynthesis of optically active lignans.

A key enzyme involved in the subsequent steps of the pathway in Larrea tridentata is (+)-larreatricin hydroxylase, an enantio-specific polyphenol oxidase (PPO). pnas.orgnih.gov This enzyme demonstrates remarkable enantioselective recognition, specifically catalyzing the hydroxylation of (+)-larreatricin to (+)-3′-hydroxylarreatricin, while the this compound enantiomer is not a substrate. pnas.orgnih.govuniprot.org This specificity highlights how enzymes further down the biosynthetic pathway can also exhibit strong stereochemical preferences, ensuring the formation of specific bioactive lignans. The total synthesis of larreatricin and subsequent enzyme kinetic studies have confirmed this divergent enantioselective recognition by different polyphenol oxidases. nih.govsorbonne-nouvelle.fr

Chiral Induction and Stereospecificity in Biosynthetic Transformations

Chiral induction is the process by which a chiral entity influences the formation of a specific stereoisomer in a chemical reaction. wikipedia.org In the biosynthesis of this compound and other lignans, chiral induction is primarily orchestrated by dirigent proteins. scripps.edu The DIR protein provides a chiral environment that forces the coupling of the achiral coniferyl alcohol radicals to proceed in a stereospecific manner, leading to an optically active product. nih.govtandfonline.com This process is a form of external asymmetric induction, where the chiral information is supplied by the protein catalyst. wikipedia.org

The stereospecificity of these biosynthetic transformations is critical. The initial radical-radical coupling to form the 8-8' bond, which defines the lignan backbone, is a key stereochemistry-determining step. oup.comnsf.gov Without the guidance of DIRs, this coupling would be random, resulting in a mixture of regio- and stereoisomers. researchgate.netnih.gov The crystal structure of a DIR from Arabidopsis thaliana (AtDIR6), which forms (-)-pinoresinol, reveals a trimeric structure with distinct cavities for substrate binding. nih.gov Within each monomer, two substrate radicals are thought to bind in opposing pockets, positioning their side chains for a specific radical-radical coupling that determines the resulting stereochemistry. nih.gov

Following the initial coupling, subsequent enzymatic transformations can also be highly stereospecific. For instance, pinoresinol-lariciresinol reductases (PLRs) catalyze the sequential reduction of pinoresinol (B1678388) to lariciresinol (B1674508) and then to secoisolariciresinol, with specific isozymes often acting on or producing particular enantiomers. mdpi.com In Larrea tridentata, the conversion of (+)-larreatricin by (+)-larreatricin hydroxylase is a prime example of stereospecificity in a later biosynthetic step, ensuring that only one enantiomeric series of lignans is further processed. pnas.orgnih.gov

Advanced Methodologies for Biosynthetic Pathway Investigation

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling is a powerful technique for elucidating biosynthetic pathways by tracing the metabolic fate of precursor molecules. nih.govbeilstein-journals.org In the context of this compound biosynthesis, feeding experiments using isotopically labeled precursors, such as L-phenylalanine labeled with carbon-14 (B1195169) (¹⁴C), have been instrumental. pnas.org

In studies on Larrea tridentata, the administration of L-[U-¹⁴C]Phe led to the incorporation of the radiolabel into various lignans. pnas.org Researchers were able to track the flow of the label through the pathway, observing its incorporation into compounds such as NDGA, its derivatives, and larreatricin itself. pnas.orgfrontiersin.org This provides direct evidence that these lignans are derived from phenylalanine.

The general methodology involves introducing a labeled precursor to the plant or a cell-free extract and then isolating and identifying the downstream metabolites that have incorporated the isotope. nih.govrsc.org Modern techniques often employ stable isotopes like ¹³C or ²H, which can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing detailed information about which atoms in the final product originate from the precursor. beilstein-journals.orgnih.gov This approach has been crucial in confirming the biosynthetic route from monolignols to the complex lignan structures found in nature. frontiersin.orgresearchgate.net

Table 1: Radiolabel Incorporation into L. tridentata Lignans from L-[U-¹⁴C]Phe

CompoundIncorporation after 1 hr (%)Incorporation after 6 hr (%)
Nordihydroguaiaretic acid (NDGA) (10)0.20.6
3-O-methyl NDGA (11)0.060.1
Dihydroguaiaretic acid (12)0.030.1
3,3′-di-O-demethylisoguaiacin (13)0.10.2
Norisoguaiacin (14)0.050.1
Data sourced from Cho et al. (2003). pnas.org

Gene Expression and Enzyme Activity Profiling in Larreatricin-Producing Organisms

Understanding the genetic and enzymatic machinery behind this compound production in organisms like Larrea tridentata provides deeper insight into its biosynthesis. Transcriptome analysis of L. tridentata has been employed to identify candidate genes involved in the phenylpropanoid and lignan biosynthetic pathways. plos.orgnih.gov

This approach involves sequencing the RNA (transcriptome) of the organism to get a snapshot of which genes are being actively expressed. By searching this data for sequences similar to known biosynthetic genes from other plants, researchers can identify putative genes for enzymes like phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), and peroxidases, all of which are essential for producing the monolignol precursors of lignans. plos.orgnih.gov A 2022 study identified 22 genes in the L. tridentata transcriptome that are associated with phenylpropanoid biosynthesis. plos.org

Enzyme activity profiling complements gene expression studies by confirming the function of the identified gene products. For example, a polyphenol oxidase (PPO) was purified from L. tridentata and shown to have enantio-specific (+)-larreatricin hydroxylase activity. pnas.orgnih.gov Peptide sequencing of this purified protein allowed for the cloning of its corresponding gene. frontiersin.org The gene's sequence revealed that, like many plant PPOs, it is likely targeted to the chloroplast, suggesting that at least some steps of lignan biosynthesis in the creosote bush occur in this organelle. frontiersin.org By correlating gene expression levels with the production of specific lignans under different conditions (e.g., in different tissues or in response to stress), a clearer picture of the regulatory aspects of the biosynthetic pathway can be formed. tandfonline.commdpi.com

Table 2: Identified Genes in Larrea tridentata Phenylpropanoid Biosynthesis Pathway

EnzymeEC NumberNumber of Unigenes
Phenylalanine ammonia-lyase4.3.1.244
trans-Cinnamate 4-monooxygenase1.14.14.912
4-Coumarate—CoA ligase6.2.1.124
Cinnamoyl-CoA reductase1.2.1.441
Cinnamyl-alcohol dehydrogenase1.1.1.1954
Peroxidase1.11.1.711
Beta-glucosidase3.2.1.213
Caffeoyl-CoA O-methyltransferase2.1.1.1043
Data adapted from Kumar et al. (2022). plos.org

Total Synthesis Strategies for Larreatricin and Analogues

Seminal Approaches to Larreatricin Total Synthesis

The pursuit of a concise and efficient synthesis of (-)-Larreatricin has led to several notable approaches, culminating in a route that also definitively established its absolute stereochemistry.

Reported Efficient and Concise Synthetic Routes

A significant breakthrough in the synthesis of Larreatricin was reported by Martin, Maulide, and coworkers in 2018. nih.govnih.gov Their approach is distinguished by its efficiency and the unambiguous assignment of the absolute configuration of the enantiomers of Larreatricin, a point of long-standing debate. nih.gov The retrosynthetic analysis for their synthesis was inspired by the symmetrical elements within the Larreatricin core, particularly the vicinal methyl groups, which constitute a chirotopic, non-stereogenic unit. nih.gov This led to a strategy commencing from the achiral meso-isomer of 2,3-dimethylsuccinic acid. nih.gov

The synthesis begins with the cyclodehydration of meso-2,3-dimethylsuccinic acid to its corresponding meso-anhydride. nih.gov This is followed by a nucleophilic ring-opening with a Grignard reagent derived from silyl-protected 4-bromophenol, leading to a key lactone intermediate. nih.gov This concise route not only provides access to Larreatricin but also enabled the preparation of both enantiomers, which was crucial for the subsequent stereochemical assignment and biological studies. nih.govnih.gov

Another synthetic procedure, based in part on Stevenson's protocol for the synthesis of (±)-deoxyschizandrin, was devised for the synthesis of racemic and meso forms of Larreatricin and its diastereomers. psu.edu This method involved the protection of 4-hydroxybenzaldehyde, followed by a Grignard reaction and subsequent oxidation to generate a key ketone intermediate. psu.edu

Key Synthetic Transformations and Methodological Innovations

The synthesis of the tetrahydrofuran (B95107) core of Larreatricin and related lignans (B1203133) presents significant challenges, including stereochemical control and the potential for epimerization at the benzylic positions. thieme-connect.com A variety of innovative methods have been developed to address these challenges.

One key transformation is the stereoselective construction of the 2,5-diaryltetrahydrofuran skeleton . Strategies to achieve this include:

Friedel–Crafts arylation or nucleophilic addition/reduction of γ-butyrolactones. thieme-connect.com

Intramolecular cyclization of 1,4-diarylbutanediols. thieme-connect.com

Diastereoselective hydrogenation of furan (B31954) derivatives. thieme-connect.com

Cycloaddition reactions of substituted cyclopropane (B1198618) derivatives. thieme-connect.com

A versatile method for the synthesis of 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans involves the BF₃·OEt₂-promoted deoxygenation/epimerization of a cyclic hemiketal intermediate, followed by stereoselective reduction of the resulting oxocarbenium ions. nih.govcapes.gov.br This approach has been successfully applied to the synthesis of several related natural products. nih.gov

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of highly substituted tetrahydrofurans. researchgate.netresearchgate.net For instance, a double Michael addition reaction between γ-hydroxy-α,β-unsaturated carbonyls and enals, catalyzed by a chiral amine, can generate 2,3,4-trisubstituted tetrahydrofurans with high enantio- and diastereoselectivity. researchgate.net

Enantioselective Synthesis Methodologies

The synthesis of enantiomerically pure this compound is crucial for understanding its biological activity. To this end, various enantioselective methodologies have been explored.

Strategies for Unambiguous Stereochemical Assignment and Resolution

A definitive assignment of the absolute stereochemistry of this compound was a significant challenge that was resolved through a combination of enantioselective synthesis and analytical techniques. The synthesis by Martin and Maulide's groups provided both enantiomers of Larreatricin in a stereodefined manner. nih.gov By comparing the optical rotation and other chiroptical data of the synthetic enantiomers with the natural product, they were able to unambiguously assign the absolute configuration of naturally occurring this compound. nih.gov

Prior to this, the enantiomeric excess of naturally occurring this compound and its diastereomers was determined by synthesizing racemic or meso forms of these compounds and then separating the enantiomers using chiral High-Performance Liquid Chromatography (HPLC) . psu.edursc.org This allowed for a comparison with the natural isolates and established that this compound and (-)-8'-epi-larreatricin were present in high enantiomeric excess (92% and 98% respectively). psu.edursc.org

Chiral Pool, Asymmetric Catalysis, and Chirality Transfer Strategies

Several approaches are available for the enantioselective synthesis of chiral molecules like this compound. These include:

Chiral Pool Synthesis : This strategy utilizes readily available chiral molecules from nature as starting materials. For the synthesis of lignans, this could involve starting from chiral natural products that already contain some of the required stereocenters. nih.gov

Asymmetric Catalysis : This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. This can be achieved with chiral metal complexes or organocatalysts. The enantioselective α-alkylation of aldehydes using a combination of photoredox and enamine catalysis is an example of a modern asymmetric catalytic method that has been applied to the synthesis of lignans. nih.gov

Enzymatic Reactions : Enzymes are highly stereospecific catalysts and can be used for the kinetic resolution of racemic mixtures or for the asymmetric transformation of prochiral substrates. In the context of Larreatricin, a key finding was the divergent enantioselective recognition of its enantiomers by different polyphenol oxidases (PPOs). nih.govnih.gov For example, (+)-Larreatricin hydroxylase, an enzyme from the creosote (B1164894) bush, specifically hydroxylates (+)-Larreatricin, leaving the (-)-enantiomer untouched. researchgate.net This enzymatic selectivity provides a powerful tool for both the analysis and potential preparative separation of Larreatricin enantiomers. nih.govnih.gov

Biomimetic and Biosynthesis-Inspired Synthetic Strategies

Biomimetic synthesis aims to mimic nature's own synthetic pathways to construct complex molecules. numberanalytics.com This approach can often lead to more efficient and elegant synthetic routes. numberanalytics.com

The biosynthesis of tetrahydrofuran lignans is believed to proceed via the oxidative dimerization of two phenylpropanoid (C₆–C₃) units , such as coniferyl alcohol or isoeugenol. thieme-connect.comresearchgate.net This dimerization is mediated by oxidase enzymes and proceeds through a quinone methide intermediate, which then undergoes cyclization to form the tetrahydrofuran ring. thieme-connect.com

Inspired by this biosynthetic pathway, synthetic strategies have been developed that replicate this key oxidative coupling step. For example, a bio-inspired total synthesis of the lignan (B3055560) tanegool (B1259832) was achieved through the oxidative ring-opening of a diarylcyclobutane to intercept a putative biosynthetic intermediate. nih.gov Other biomimetic approaches have utilized tandem reactions, such as nucleophilic addition followed by a ruthenium-catalyzed isomerization and single-electron transfer (SET) oxidation/radical dimerization, to construct the 1,4-dicarbonyl core of tetrahydrofuran lignans. nih.govscispace.com These strategies highlight the power of drawing inspiration from biosynthetic pathways to develop novel and efficient total syntheses of natural products like this compound.

Mimicking Natural Biogenetic Pathways in Laboratory Synthesis

Biomimetic synthesis is a field of organic chemistry that seeks to replicate nature's biosynthetic processes in a laboratory setting. nih.govwikipedia.org This approach can offer elegant and efficient routes to complex natural products by drawing inspiration from the often highly optimized and stereospecific reactions catalyzed by enzymes. engineering.org.cn The total synthesis of natural products can be crucial for confirming their structure, elucidating their biosynthetic pathways, and providing sufficient material for biological testing. findaphd.com

In nature, lignans like this compound are biosynthesized from monolignol precursors through oxidative coupling. researchgate.net A biomimetic approach to synthesizing larreatricin would therefore aim to emulate this key coupling step. Research suggests that the natural formation of larreatricin and its related diastereomers is governed by regiospecific, rather than stereoselective, control. psu.edu This implies that the coupling of the precursor molecules happens at specific positions, but does not strictly dictate the resulting three-dimensional arrangement.

Laboratory strategies mimicking this process could involve the use of oxidizing agents or enzyme systems that replicate the function of natural enzymes like laccases or polyphenol oxidases (PPOs). psu.edunih.govnih.gov For instance, the in-vitro treatment of precursor molecules with a laccase preparation has been shown to yield various linked products. psu.edu Enzyme kinetic studies have revealed that different PPOs exhibit high and remarkably divergent enantioselective recognition of the larreatricin substrate, highlighting the potential for using chemoenzymatic methods to achieve stereoselectivity in a biomimetic synthesis. nih.govnih.gov This approach not only provides a pathway to the target molecule but also offers insights into the mechanistic details of its formation in nature. nih.gov

Divergent Synthetic Routes to Larreatricin and Related Lignans

Divergent synthesis is a powerful strategy that enables the creation of a wide variety of structurally related compounds from a single, common intermediate. This approach is particularly valuable for building libraries of natural product analogues for biological screening. researchgate.net For a diverse class of compounds like lignans, developing a concise and divergent synthetic approach is highly desirable to fully explore their biological potential. researchgate.netnih.gov

While the structures of many lignans are relatively simple, controlling the stereochemistry during their synthesis remains a significant challenge. researchgate.net A divergent route to this compound and its relatives typically starts with the construction of a central core structure, which can then be elaborated into various target molecules.

One such strategy involves the synthesis of a common intermediate that can be derivatized to afford various dibenzylbutane lignans with high diastereomeric purity. researchgate.net For example, a synthetic route might proceed through a key lactone or diol intermediate. This intermediate can be prepared enantioselectively and then subjected to a series of reactions to introduce different substituents or alter the stereochemistry at key positions, yielding not only this compound but also its stereoisomers and other related lignan structures. nih.govresearchgate.net The development of such routes allows for the efficient construction of a range of lignans, including unnatural analogues, for further study. nih.gov

Development of Novel Synthetic Routes for Larreatricin Derivatives

Modifying the Core Skeleton for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. nih.gov These studies involve synthesizing a series of derivatives, or analogues, of a lead compound and evaluating their effects, which helps in identifying the key structural features (pharmacophores) responsible for the desired activity and in designing more potent and selective agents. researchgate.netnih.gov

For lignans, SAR studies can reveal how modifications to the core skeleton affect their biological properties, such as anticancer or antioxidant activities. nih.govresearchgate.net An illustrative example can be seen in the studies of nordihydroguaiaretic acid (NDGA), a lignan structurally related to larreatricin. Researchers have synthesized analogues of NDGA by varying the length of the carbon bridge connecting the two catechol moieties to determine the optimal spacing for anticancer effects. researchgate.net

The findings from such studies can be summarized to guide future design. For instance, a study on NDGA analogues against a small cell lung cancer cell line produced the following results:

CompoundCarbon Bridge LengthRelative Activity
NDGA (1)4 (with methyl groups)Active (IC50 ~3-5 µM)
Analogue (4)4>10 times more active than NDGA
Analogue (5)5Active (IC50 ~3-5 µM)
Analogue (6)6Active (IC50 ~3-5 µM)
Analogue (3)3Much less active
Analogue (7)7Much less active
This table is based on data for NDGA analogues, which serves as a model for potential SAR studies on Larreatricin derivatives. researchgate.net

This type of systematic modification of the this compound core would be invaluable in optimizing its therapeutic potential. By altering substituents on the aromatic rings, modifying the tetrahydrofuran core, or changing the nature of the benzyl (B1604629) groups, researchers could develop novel derivatives with enhanced activity and selectivity. nih.govvietnamjournal.ru

Accessing Stereoisomeric and Analogous Structures

The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is critical for its biological function, as enzymes and receptors in the body are highly stereospecific. nih.gov this compound has multiple stereocenters, meaning several different stereoisomers can exist. The synthesis and study of all possible stereoisomers are essential for identifying the most active form and understanding its interaction with biological targets. researchgate.net

A concise and efficient total synthesis has been reported that not only produced larreatricin but also unambiguously determined the absolute configuration of the naturally occurring this compound to be (2S, 5S). nih.gov Synthetic strategies often involve the initial preparation of a mixture of diastereomers, which are then separated. For example, four diastereomeric lignans found in the creosote bush, including larreatricin, were synthesized in their racemic or meso forms and then separated using chiral High-Performance Liquid Chromatography (HPLC). psu.edu

The primary stereoisomers related to Larreatricin that have been synthesized and studied include:

Compound NameStereochemical Relationship to Larreatricin
This compoundThe natural enantiomer
(+)-LarreatricinThe unnatural enantiomer
(-)-8'-epi-LarreatricinA diastereomer of Larreatricin
3,3'-didemethoxyverrucosinA diastereomer of Larreatricin
meso-3,3'-didemethoxynectandrin BA meso diastereomer of Larreatricin
Data sourced from reference psu.edu.

In addition to separating isomers, chemists work on developing enantioselective synthetic routes that produce a single desired stereoisomer directly. nih.gov For instance, an enantioselective synthesis of the key lactone intermediate for (+)-larreatricin was achieved using an anhydride (B1165640) desymmetrization approach. nih.gov Such advanced synthetic methods are crucial for accessing pure stereoisomers and analogous structures for detailed biological evaluation. bvsalud.org

Advanced Spectroscopic and Analytical Characterization of Larreatricin

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysisescholarship.org

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool that measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of an analyte's elemental composition from its exact mass. bioanalysis-zone.comuni-rostock.de This technique has been instrumental in the characterization of (-)-Larreatricin, confirming its molecular formula as C₁₈H₂₀O₂. escholarship.orgbvsalud.orgresearchgate.net The high accuracy of HRMS allows for the differentiation of compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com

Table 1: Molecular Formula Data for this compound { "title": "Molecular Formula Data for this compound", "header": ["Attribute", "Value"], "rows": [ ["Molecular Formula", "C₁₈H₂₀O₂"], ["Nominal Mass", "268 amu"], ["Monoisotopic (Exact) Mass", "268.14633 Da"] ] }

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. reading.ac.uk This process helps to piece together the molecular structure by revealing the connectivity of its constituent parts. In the analysis of lignans (B1203133) like this compound, MS/MS experiments, often coupled with liquid chromatography (LC-MS/MS), are used to establish the fragmentation patterns that are characteristic of the tetrahydrofuran (B95107) core and its substituents. researchgate.netpnas.orgmdpi.com The fragmentation data provides evidence for the arrangement of the benzyl (B1604629) groups attached to the central ring system, corroborating the structure determined by other methods.

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of analysis by separating ions based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution (collision cross-section). rsc.orgnih.gov This technique is particularly valuable for the analysis of complex natural product extracts, where multiple isomers are often present. nih.govresearchgate.net IM-MS can distinguish between stereoisomers, such as the diastereomers this compound and (-)-8'-epi-larreatricin, which may be inseparable by mass spectrometry alone. psu.edu The ability to separate conformers also provides information about the molecule's three-dimensional structure in the gas phase. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation and Stereochemistryescholarship.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, providing detailed information about the carbon skeleton and the spatial relationships of atoms. wikipedia.orgwikipedia.org Its application has been fundamental in confirming the complete structure and relative stereochemistry of this compound. escholarship.orgbvsalud.orgresearchgate.net

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, provide the foundational data for structure determination. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their coupling interactions with neighboring protons. ox.ac.uk The ¹³C NMR spectrum provides information on the number and type of carbon atoms (methyl, methylene, methine, quaternary). ox.ac.uk Spectroscopic data for compounds structurally analogous to this compound have been thoroughly documented. psu.edu

Table 2: Representative ¹H and ¹³C NMR Data for the Core Structure of Larreatricin Analogues (in Me₂CO-d₆) psu.edu { "title": "Representative ¹H and ¹³C NMR Data for the Core Structure of Larreatricin Analogues (in Me₂CO-d₆) psu.edu", "header": ["Position", "¹H Chemical Shift (δ, ppm)", "¹³C Chemical Shift (δ, ppm)"], "rows": [ ["7", "4.29 (d, J=9.0 Hz)", "89.9"], ["8", "2.21 (m)", "52.8"], ["9", "1.00 (d, J=6.3 Hz)", "12.7"], ["7'", "5.06 (d, J=8.7 Hz)", "83.6"], ["8'", "1.67 (m)", "54.1"], ["9'", "0.61 (d, J=6.9 Hz)", "13.6"], ["Aromatic", "6.83-7.35 (m)", "114.8-145.0"] ] }

Note: The data presented is for 3,3'-didemethoxyverrucosin, a closely related analogue used for structural comparison with larreatricin. psu.edu

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity within the molecule. epfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the larreatricin skeleton, COSY spectra clearly show the correlation between the methyl protons (H-9/H-9') and the methine protons (H-8/H-8'), and subsequently between H-8/H-8' and the oxymethine protons (H-7/H-7'), establishing the sequence within the substituted side chains. psu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. epfl.chsdsu.edu It allows for the unambiguous assignment of carbon resonances for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. epfl.chsdsu.edu This is crucial for connecting the different fragments of the molecule, such as linking the aromatic rings to the tetrahydrofuran core via the benzylic protons and for assigning quaternary carbons that are not visible in an HSQC spectrum. escholarship.org

Table 3: Key 2D NMR Correlations for Elucidating the Larreatricin Structure psu.edu { "title": "Key 2D NMR Correlations for Elucidating the Larreatricin Structure psu.edu", "header": ["Experiment", "Correlating Nuclei", "Structural Information Provided"], "rows": [ ["COSY", "H-7 ↔ H-8 ↔ H-9", "Confirms the C7-C8-C9 fragment connectivity."], ["COSY", "H-7' ↔ H-8' ↔ H-9'", "Confirms the C7'-C8'-C9' fragment connectivity."], ["HMBC", "Aromatic-H ↔ Benzylic-C (C-7/C-7')", "Connects aromatic rings to the tetrahydrofuran core."], ["HMBC", "H-9/H-9' ↔ C-8/C-8' and C-7/C-7'", "Confirms side-chain structure and attachment."] ] }

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of chiral centers. leibniz-fmp.dewordpress.com In the case of this compound, the magnitude of the coupling constants (J-values) between adjacent protons provides direct evidence for their dihedral angle relationship. For instance, analysis of the coupling constants between H-7 and H-8, and between H-7' and H-8', allows for the determination of their trans or cis orientation relative to each other on the tetrahydrofuran ring. psu.edu Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used for conformational analysis by identifying protons that are close in space, regardless of their through-bond connectivity. wordpress.comcopernicus.org This information helps to build a complete three-dimensional model of the molecule as it exists in solution. nih.gov

Table of Mentioned Compounds

Table 4: List of Chemical Compounds Mentioned { "title": "List of Chemical Compounds Mentioned", "header": ["Compound Name"], "rows": [ ["this compound"], ["(-)-8'-epi-larreatricin"], ["3,3'-didemethoxyverrucosin"] ] }

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Analysis

The advanced spectroscopic techniques of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable in the structural elucidation of natural products like this compound. These methods provide critical information regarding the compound's functional groups and chromophoric systems.

Infrared (IR) Spectroscopy is employed to identify the various functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. In the context of lignans isolated from Larrea tridentata, including compounds structurally related to this compound, IR spectra typically reveal a strong, broad absorption band in the region of 3200-3400 cm⁻¹, which is characteristic of the O-H stretching vibrations of hydroxyl groups. nih.govresearchgate.net Another significant absorption is often observed around 1600 cm⁻¹, corresponding to C=C stretching vibrations within the aromatic rings. researchgate.net The presence of ether linkages, a key structural feature of many lignans, is indicated by C-O stretching bands in the fingerprint region (approximately 1000-1300 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems, known as chromophores. technologynetworks.commsu.edu For lignans like this compound, which contain aromatic rings, UV spectroscopy is a key tool. The UV spectrum of compounds with similar benzofuran-type neolignan structures often exhibits an absorption maximum (λmax) around 280 nm. nih.gov This absorption is attributed to the π → π* electronic transitions within the substituted benzene (B151609) rings. The position and intensity of this absorption can be influenced by the substitution pattern and the presence of auxochromes, such as hydroxyl groups, on the aromatic rings.

Table 1: Spectroscopic Data for Functional Group and Chromophore Analysis of Lignans Related to this compound

Spectroscopic TechniqueWavelength/WavenumberInterpretation
Infrared (IR)~3348 cm⁻¹O-H stretching (phenolic hydroxyl groups) researchgate.net
Infrared (IR)~1600 cm⁻¹C=C stretching (aromatic rings) researchgate.net
Ultraviolet-Visible (UV-Vis)~281 nmπ → π* transition (aromatic rings) nih.gov

Advanced Chromatographic Separation Techniques for Isolation and Purity Assessment

The isolation and purification of this compound from its natural source, typically the creosote (B1164894) bush (Larrea tridentata), necessitates the use of advanced chromatographic techniques. These methods are crucial for separating the target compound from a complex mixture of other lignans and secondary metabolites, as well as for assessing the purity of the final isolate.

Hyphenated Techniques (LC-NMR, UPLC-MS, GC-MS) for Online Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the rapid, online analysis of complex mixtures like plant extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with Ultra-Performance Liquid Chromatography (UPLC-MS), is a highly sensitive and widely used technique for the analysis of natural products. It allows for the separation of individual components in an extract, followed by their immediate mass analysis, providing information on their molecular weights and fragmentation patterns. This is invaluable for the tentative identification of known compounds, including this compound and its derivatives, in a crude extract. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied, often after derivatization to increase the volatility of the analytes, for the separation and identification of compounds in the essential oil or less polar fractions of an extract.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a more advanced hyphenated technique that provides detailed structural information (¹H and ¹³C NMR spectra) of compounds as they elute from the LC column. This can aid in the unambiguous identification of isomers and novel compounds directly within the mixture.

Preparative Chromatography (HPLC, SFC, Counter-Current) for High-Purity Sample Generation

To obtain this compound in high purity for detailed structural elucidation and biological activity studies, preparative-scale chromatographic methods are essential.

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone for the final purification of natural products. researchgate.net Following initial fractionation by methods like column chromatography (using silica (B1680970) gel, Sephadex LH-20, or ODS), preparative HPLC is used to isolate the target compound to a high degree of purity. researchgate.net The process involves using larger columns and higher flow rates than analytical HPLC to handle larger sample loads.

Supercritical Fluid Chromatography (SFC) offers an alternative to HPLC, using a supercritical fluid (often carbon dioxide) as the mobile phase. It can be advantageous for its speed and the reduced use of organic solvents.

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption or degradation of the sample. This makes it a gentle and effective method for the separation of natural products.

Integrated Analytical Platforms for Natural Product Profiling

The comprehensive analysis of complex natural extracts containing this compound and a multitude of other related compounds is greatly enhanced by the use of integrated analytical platforms. These approaches combine high-throughput analytical techniques with advanced data processing to create a detailed chemical profile of the extract.

Metabolomics Approaches for Comprehensive Analysis of Complex Natural Extracts

Metabolomics aims to provide a comprehensive and quantitative overview of the complete set of small-molecule metabolites in a biological sample. When applied to plant extracts, this approach can reveal the full spectrum of secondary metabolites present, including lignans, flavonoids, and other phenolic compounds. mdpi.com By using techniques like UPLC-MS and NMR spectroscopy in combination with multivariate data analysis, it is possible to compare the metabolic profiles of different plant samples, for instance, from different geographical locations or collected at different times. This can help in understanding the biosynthesis of this compound and identifying factors that influence its production in the plant.

Chemical Fingerprinting for Authentication and Comparison

Chemical fingerprinting is a quality control method that uses chromatographic or spectroscopic data to create a characteristic profile of a plant extract. This "fingerprint" can be used to authenticate the botanical origin of the material and to ensure batch-to-batch consistency. For extracts of Larrea tridentata, an HPLC or UPLC-MS chromatogram can serve as a chemical fingerprint. researchgate.net The presence and relative abundance of key marker compounds, including this compound, can be used to verify the identity and quality of the extract. This is particularly important for the standardization of herbal medicines and natural health products.

Molecular Mechanisms of Action in in Vitro Biological Systems

Elucidation of Cellular and Subcellular Targets of (-)-Larreatricin

The investigation into the specific molecular targets of this compound is an ongoing area of research. While a complete picture of its interactions within a cell is not yet fully established, studies have begun to shed light on potential enzymatic targets.

Identification of Specific Receptors, Enzymes, or Protein Complexes

To date, specific cellular receptors or protein complexes that bind this compound to initiate a biological response have not been definitively identified in the scientific literature. However, research has successfully identified a class of enzymes that interact with larreatricin, showing remarkable and divergent stereoselectivity. The primary enzymes identified as molecular targets are polyphenol oxidases (PPOs), which are copper-containing enzymes ubiquitous in nature. nih.gov The interaction between larreatricin enantiomers and these enzymes is highly specific, indicating that the three-dimensional structure of the compound is critical for binding and catalysis. nih.govnih.gov

Subcellular Localization of Biological Activity

The specific subcellular compartments where this compound exerts its biological activity have not been extensively documented. Understanding the localization, whether in the cytoplasm, mitochondria, nucleus, or associated with specific membranes, is crucial for fully elucidating its mechanism of action. Future research employing techniques such as fluorescently tagging the molecule or using subcellular fractionation followed by activity assays will be necessary to pinpoint the sites of its activity.

Investigation of Molecular Pathways and Signaling Cascades Modulated by this compound

The precise molecular pathways and signaling cascades that are modulated by this compound remain largely uncharacterized. Signal transduction pathways are the mechanisms by which a cell converts an external chemical signal into a specific cellular response, often involving a cascade of protein phosphorylations or the generation of second messengers. nih.govyoutube.com The effect of this compound on these complex systems is a critical area for future research.

Analysis of Downstream Signaling Events

Currently, there is a lack of detailed studies analyzing the downstream signaling events following cellular exposure to this compound. Research has not yet identified which specific intracellular molecules, such as protein kinases, transcription factors, or second messengers like cyclic AMP, are affected by this compound. youtube.com

Cross-Talk with Other Biological Pathways

The potential for this compound to engage in cross-talk with other biological pathways is an area that requires investigation. It is plausible that modulation of one pathway by the compound could have secondary effects on other interconnected signaling networks. However, without a clear understanding of its primary molecular target, mapping these potential interactions is not yet possible. Interestingly, a study on the related compound 4-epi-larreatricin, an epimer of larreatricin, demonstrated that its antibacterial mechanism of action involved affecting proteins of the ATP-binding cassette (ABC) transport system. nih.gov While this finding pertains to a different stereoisomer, it suggests that lignans (B1203133) of this class may have the potential to interact with fundamental cellular transport pathways.

Biochemical and Enzymatic Interaction Studies

Significant research has been conducted on the biochemical interactions between the stereoisomers of larreatricin and various polyphenol oxidases (PPOs), revealing remarkable enantioselectivity. nih.govnih.gov

An enzyme isolated from the creosote (B1164894) bush (Larrea tridentata), (+)-larreatricin hydroxylase (EC 1.14.99.47), was found to be strictly enantio-specific. pnas.orgqmul.ac.uk This polyphenol oxidase exclusively catalyzes the aromatic hydroxylation of (+)-larreatricin to form (+)-3'-hydroxylarreatricin. pnas.orgqmul.ac.uk In enzymatic assays, only the (+)-larreatricin antipode was depleted from a racemic mixture, while the (-)-antipode, which is the more abundant form in the plant, was not metabolized by this enzyme. pnas.org

Conversely, studies using PPOs from different sources have shown a different or even opposite enantiomeric preference. nih.gov For instance, kinetic analyses of PPOs from the mushroom Agaricus bisporus (AbPPO4) and the apple Malus domestica (MdPPO1) demonstrated high but divergent enantioselective recognition of larreatricin. nih.gov These findings highlight that the enzymatic interaction is highly dependent on the specific enzyme's active site geometry. The kinetic parameters from these studies underscore the profound differences in how these enzymes recognize and process the two enantiomers of larreatricin. nih.gov

Below is an interactive table summarizing the kinetic data for the enzymatic oxidation of larreatricin enantiomers by different polyphenol oxidases.

Table 1. Kinetic Parameters of Polyphenol Oxidase (PPO) Activity on Larreatricin Enantiomers. nih.gov Data illustrates the divergent enantioselectivity of PPOs from different sources. KM (Michaelis constant) indicates substrate binding affinity (a lower value suggests tighter binding), and Vmax (maximum reaction rate) indicates catalytic efficiency.
Enzyme (Source)SubstrateKM (µM)Vmax (U/mg)
AbPPO4 (Agaricus bisporus)(+)-Larreatricin14 ± 11200 ± 20
This compound16 ± 12100 ± 50
MdPPO1 (Malus domestica)(+)-Larreatricin15 ± 11100 ± 30
This compound17 ± 1600 ± 10
LtPPO (Larrea tridentata)(+)-Larreatricin10 ± 12000 ± 60
This compound20 ± 1100 ± 3

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to construct a detailed article on the molecular mechanisms of action for the chemical compound this compound that adheres to the requested outline.

The specific research findings required to populate the sections on Enzyme Inhibition or Activation Kinetics, Ligand-Target Binding Assays, Transcriptomic Analysis of Cellular Responses, Proteomic Profiling of Protein Expression and Modification, and Advanced In Vitro Model Systems for Mechanistic Studies for this compound are not present in the public domain.

Therefore, the requested article cannot be generated at this time.

Advanced In Vitro Model Systems for Mechanistic Studies

Recombinant Protein Expression and Characterization Systems

The study of this compound's molecular interactions has been significantly advanced through the use of recombinant protein systems. Specifically, recombinantly expressed polyphenol oxidases (PPOs) have been employed as tools to investigate the enantioselective recognition of larreatricin enantiomers. This approach allows for the production of specific enzymes in controlled host systems, enabling detailed kinetic analysis and characterization of their substrate specificity.

Research has utilized several recombinantly expressed PPOs to probe their interaction with this compound. nih.gov These include a larreatricin hydroxylase from Larrea tridentata (LtPPO), the natural source of the compound, as well as PPOs from other species like the apple tyrosinase (MdPPO1) and a fungal PPO from Agaricus bisporus (AbPPO4). nih.gov The expression of these proteins in heterologous systems, such as bacteria, facilitates the production of sufficient quantities of the enzyme for detailed characterization. nih.gov For instance, a protocol was established for the heterologous production of LtPPO, yielding approximately 20 mg of protein per liter of bacterial culture. nih.gov

Once expressed and purified, these recombinant enzymes are used in kinetic studies to characterize their activity with this compound compared to its (+)-enantiomer. nih.gov These characterization assays reveal significant and divergent enantioselectivity among the different PPOs. nih.gov For example, while the recombinant LtPPO shows a preference for (+)-larreatricin, the recombinant apple tyrosinase (MdPPO1) displays a strong preference for this compound. nih.gov

The characterization involves determining key enzyme kinetic parameters, such as the Michaelis constant (K_M) and catalytic efficiency (k_cat/K_M). The K_M value for recombinant MdPPO1 with this compound was found to be 0.28 mM, very similar to the 0.25 mM for (+)-larreatricin, indicating comparable binding affinity for both enantiomers. nih.gov However, the catalytic efficiency of MdPPO1 was 24 times greater for this compound, demonstrating a clear kinetic preference. nih.gov Conversely, the recombinant enzyme from Larrea tridentata (LtPPO) was 11 times more efficient with the (+)-enantiomer. nih.gov The fungal PPO (AbPPO4) also showed a preference for the (+)-enantiomer. nih.gov

These findings, derived from the use of recombinant protein expression and characterization systems, highlight the high degree of stereospecificity in the enzymatic processing of larreatricin. nih.govnih.gov The use of these systems provides a powerful in vitro platform to dissect the molecular mechanisms underlying enzyme-substrate interactions and to understand how different enzymes distinguish between chiral molecules like this compound. nih.gov

Interactive Data Tables

Table 1: Enzyme Kinetic Parameters for Recombinant Polyphenol Oxidases (PPOs) with Larreatricin Enantiomers

This table summarizes the kinetic data obtained from the characterization of different recombinantly expressed PPOs with (+)-Larreatricin and this compound. The data illustrates the divergent enantioselectivity of the enzymes.

Recombinant EnzymeSubstrateK_M (mM)k_cat/K_M (s⁻¹mM⁻¹)Enantiomeric Preference (Fold-Difference)
MdPPO1 (Apple)(+)-Larreatricin0.251.124x for (-)
This compound0.2826.0
LtPPO (L. tridentata)(+)-Larreatricin0.1712.011x for (+)
This compound0.101.1
AbPPO4 (A. bisporus)(+)-Larreatricin0.201.713x for (+)
This compound0.120.13

Data sourced from enzyme kinetic studies on recombinant proteins. nih.gov

In Vitro Pharmacological Profiling and Target Engagement

High-Throughput Screening (HTS) for Broad Receptor and Enzyme Interaction Profiling

High-throughput screening (HTS) allows for the rapid, automated testing of thousands of compounds against various biological targets to identify potential "hits". pharmacologycanada.orgebi.ac.uk This methodology is fundamental in early drug discovery for building structure-activity relationships (SAR) and identifying compounds with desired activity. pharmacologycanada.org

A thorough literature search did not yield any publicly available data from high-throughput screening studies conducted specifically on the compound (-)-Larreatricin. Such studies would be necessary to provide a broad overview of its potential biological interactions.

Panel screening involves testing a compound against a curated collection of specific biological targets to assess its interaction profile. These panels often include major drug target families like G-Protein Coupled Receptors (GPCRs), ion channels, and kinases, which are implicated in a vast array of physiological processes and diseases. nih.govnih.govmdpi.com

G-Protein Coupled Receptors (GPCRs): As one of the largest families of transmembrane proteins, GPCRs are major targets for therapeutic drugs. eurofinsdiscovery.com Screening against a GPCR panel would reveal if this compound interacts with any of these receptors.

Ion Channels: These proteins are crucial for cellular communication and are targets for drugs treating a range of conditions. nih.gov An ion channel panel would determine if this compound modulates their activity.

Kinases: Protein kinases are key regulators of cellular signaling, and their dysregulation is often linked to diseases like cancer. frontiersin.org A kinase panel would identify any inhibitory or activating effects of this compound on these enzymes.

No specific data from panel screenings of this compound against GPCRs, ion channels, or kinases has been reported in the reviewed scientific literature.

A critical aspect of pharmacological profiling is the identification of off-target interactions, where a compound binds to unintended molecular targets. drugdiscoverynews.com These interactions can lead to adverse effects, so identifying them early is crucial for drug development. criver.comreactionbiology.com Promiscuity, the tendency of a compound to bind to multiple targets, can also be assessed through broad screening. nih.gov

There is no published information detailing the off-target interaction profile or promiscuity of this compound. Such an assessment would require data from comprehensive screening panels.

Functional Assays for Detailed Target Engagement

Following initial screening, functional assays are employed to characterize the nature of a compound's interaction with a specific target. nih.govsciencesnail.com These assays determine whether the compound acts as an agonist (activator), antagonist (inhibitor), or modulator of the target's activity.

No specific functional assay data for this compound that would characterize it as an agonist, antagonist, or modulator for any particular biological target was found in the literature. One study noted that larreatricin derivatives and stereoisomers were inactive against the parasites E. histolytica, G. lamblia, and N. fowleri, but this does not provide detailed mechanistic information. plos.org

Determining the functional effect of a compound is essential for understanding its pharmacological potential. nih.govnih.gov Assays are designed to measure the biological response of a cell or target protein upon exposure to the compound, thereby classifying its activity. sciencesnail.com

The scientific literature lacks studies that assess the agonistic, antagonistic, or modulatory activities of this compound on any biological targets.

For compounds that interact with enzymes, determining the half-maximal inhibitory concentration (IC50) is a standard measure of potency. nih.gov The IC50 value indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. pnas.org Comparing IC50 values against a panel of enzymes provides a measure of the compound's selectivity. A study on the biosynthesis of lignans (B1203133) in Larrea tridentata identified a polyphenol oxidase that hydroxylates (+)-larreatricin, but this study did not report an inhibition profile or IC50 value for this compound. pnas.org

There are no published IC50 values for this compound against any specific enzymes.

Table 1: Hypothetical Enzyme Inhibition Data for this compound This table is for illustrative purposes only. No actual data is available.

Enzyme Target IC50 (µM) Assay Type
No Data Available N/A N/A
No Data Available N/A N/A

Selectivity Profiling Against Diverse Biological Targets

Selectivity profiling is the systematic evaluation of a compound's activity against a wide range of targets to build a comprehensive picture of its specificity. researchgate.net This is crucial for predicting potential side effects and for optimizing lead compounds to be more target-specific. nih.gov

A complete selectivity profile for this compound is not available in the public domain. To construct such a profile, the compound would need to be tested across various platforms, including receptor binding assays and enzyme inhibition panels.

Table 2: Hypothetical Selectivity Profile for this compound This table is for illustrative purposes only. No actual data is available.

Target Class Representative Target Activity (% Inhibition @ 10 µM)
GPCRs e.g., Adrenergic Receptor Alpha-1A N/A
Ion Channels e.g., hERG N/A
Kinases e.g., EGFR N/A
Proteases e.g., Trypsin N/A
Nuclear Receptors e.g., Estrogen Receptor Alpha N/A

Orthogonal Assay Development for Confirmation of On-Target Activity

Following the identification of a primary biological activity, the development of orthogonal assays is a critical step to confirm that the observed effect is due to the specific interaction of the compound with its intended target and not an artifact of the primary assay system. nih.gov These secondary assays should employ different detection methods or principles to provide independent verification of the compound's activity. nih.govx-mol.net For a natural product like this compound, which has demonstrated various biological effects, this confirmation is crucial. For instance, if a primary screen suggests inhibition of a specific enzyme, an orthogonal assay might involve a biophysical method like Surface Plasmon Resonance (SPR) or a thermal shift assay (TSA) to directly measure the binding of this compound to the target protein. nih.gov

While specific orthogonal assays developed exclusively for this compound are not extensively documented in publicly available literature, the principles of this approach are well-established in drug discovery. The goal is to build a strong body of evidence to validate the primary target before committing to more extensive and resource-intensive studies.

Comparative Profiling with Known Reference Compounds

To contextualize the potency and selectivity of a novel compound, it is essential to perform comparative profiling against known reference compounds that act on the same target. This allows researchers to benchmark the activity of the new molecule.

Studies on lignans, including larreatricin, have often included reference compounds in their in vitro assays. For example, in studies evaluating the anti-inflammatory potential of lignan (B3055560) derivatives, the activity of the test compounds on the NF-κB pathway was compared to known inhibitors. acs.org Similarly, in cytotoxicity assays against cancer cell lines, the potency of this compound has been compared to standard chemotherapeutic agents like cisplatin. rsc.org

A comprehensive comparative profiling of this compound would involve testing it alongside a panel of reference compounds with known mechanisms of action in various assays. The data generated from such studies are critical for understanding the compound's relative strengths and weaknesses and for making informed decisions about its potential for further development.

Cellular Assays for Specific Biological Responses Relevant to Mechanism

Cell-based assays provide a more physiologically relevant context to study the effects of a compound, bridging the gap between biochemical assays and in vivo studies. chemrxiv.org These assays can reveal how a compound modulates cellular signaling pathways and phenotypes.

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays are powerful tools to investigate the effect of a compound on specific signaling pathways. thermofisher.comindigobiosciences.com These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter that is regulated by a specific transcription factor. An increase or decrease in the reporter signal indicates that the compound is modulating the activity of that pathway.

A study investigating the anti-inflammatory mechanisms of lignans isolated from Krameria lappacea roots, which included larreatricin, utilized a Nuclear Factor-kappa B (NF-κB) luciferase reporter gene assay. acs.org In this assay, all tested lignan derivatives, including larreatricin, demonstrated a concentration-dependent inhibition of NF-κB-driven luciferase activity in TNF-α-stimulated HEK-293 cells, indicating that these compounds interfere with the NF-κB signaling pathway. acs.org

Table 1: Inhibition of NF-κB Activity by Larreatricin and Other Lignans acs.org

CompoundIC₅₀ (µM) on NF-κB Inhibition
LarreatricinData not individually specified, but showed significant inhibition
Other Lignan DerivativesRanged from 4.7 to 15.2

This table is based on data from a study on lignans from Krameria lappacea, which included larreatricin as one of the tested compounds. The study reported that all lignans showed significant inhibitory activity.

Phenotypic Screening in Defined Cellular Contexts

This compound and its derivatives have been subjected to phenotypic screening, primarily in the context of cancer research. These studies have evaluated the cytotoxic and antiproliferative effects of the compound against various human cancer cell lines. For example, this compound isolated from Combretum mellifluum was tested for its growth inhibition potential against the HT-29 colon cancer cell line. tandfonline.com In another study, larreatricin was evaluated for its antiproliferative activity against human non-small cell lung cancer (NSCLC) A549 and H460 cell lines. rsc.org The results of these screens, often expressed as the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀), provide a measure of the compound's potency in a specific cellular context.

Furthermore, mechanism of action studies following up on these phenotypic hits have suggested that larreatricin can induce apoptosis in cancer cells through the mitochondrial pathway, as evidenced by changes in the expression of pro-apoptotic (Bax, caspase-3, caspase-9) and anti-apoptotic (Bcl-2) proteins. rsc.org

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeActivity MetricValue (µM)Source
HT-29Colon CancerGI₅₀Not specified, but active tandfonline.com
A549Non-Small Cell Lung CancerIC₅₀12-63 (range for all tested compounds) rsc.org
H460Non-Small Cell Lung CancerIC₅₀12-63 (range for all tested compounds) rsc.org

This table summarizes the reported cytotoxic activities of this compound against various cancer cell lines based on available literature.

Integration of In Vitro Profiling Data into Compound Optimization and Lead Selection

The data generated from in vitro pharmacological profiling and cellular assays are integral to the hit-to-lead and lead optimization phases of drug discovery. danaher.comnih.gov This iterative process involves the chemical modification of a "hit" compound to improve its potency, selectivity, and pharmacokinetic properties, ultimately leading to a "lead" compound with a more drug-like profile. nih.govnih.gov

The in vitro data for this compound and other lignans highlight their potential as lead compounds for the development of new therapeutic agents. nih.gov For instance, the demonstrated activity against cancer cell lines and the inhibition of the NF-κB pathway provide a strong rationale for initiating medicinal chemistry efforts. Structure-activity relationship (SAR) studies, where different analogs of this compound are synthesized and tested, would be guided by the in vitro assay results. The goal would be to identify modifications that enhance the desired activity (e.g., cytotoxicity against cancer cells) while minimizing off-target effects.

Q & A

Q. How can researchers ensure reproducibility when reporting this compound’s pharmacokinetic parameters?

  • Methodological Answer : Adhere to the MIAME (Minimum Information About a Metabolomics Experiment) guidelines. Report plasma half-life, clearance, and bioavailability with standard deviations (n ≥ 5). Include detailed protocols for animal handling, dosing, and sample collection timelines .

Ethical & Reporting Standards

Q. What ethical considerations apply to in vivo studies of this compound’s toxicity?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies: justify sample sizes, define humane endpoints, and include a veterinarian in the ethics committee. For human cell lines, obtain institutional review board (IRB) approval and document consent for commercial cell sources .

Q. How should conflicting spectral data for this compound derivatives be addressed in publications?

  • Methodological Answer : Disclose all raw data (e.g., NMR FID files) in supplementary materials. Re-run disputed spectra under identical conditions and compare with computational predictions. If unresolved, note discrepancies in the discussion and propose hypotheses (e.g., solvent polarity effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.